2-Bromo-3-methyl-5-(hydroxymethyl)pyridine
Overview
Description
2-Bromo-3-methyl-5-(hydroxymethyl)pyridine is a brominated derivative of pyridine, a heterocyclic aromatic organic compound. This compound features a bromine atom at the second position, a methyl group at the third position, and a hydroxymethyl group at the fifth position of the pyridine ring. It is a versatile intermediate used in various chemical syntheses and research applications.
Mechanism of Action
Target of Action
It is known that bromopyridines are often used as intermediates in organic synthesis, suggesting that their targets could be a variety of chemical reactions .
Mode of Action
2-Bromo-3-methyl-5-(hydroxymethyl)pyridine is likely to interact with its targets through a process known as Suzuki–Miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling, it may play a role in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific reactions it is involved in. As an intermediate in organic synthesis, its primary function is to facilitate the formation of carbon–carbon bonds in the Suzuki–Miyaura cross-coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-5-(hydroxymethyl)pyridine typically involves the bromination of 3-methyl-5-(hydroxymethyl)pyridine. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as acetic acid, under controlled temperature and reaction time to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methyl-5-(hydroxymethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, yielding 2-hydroxy-3-methyl-5-(hydroxymethyl)pyridine.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or Grignard reagents are employed, often in the presence of a base like triethylamine (Et3N).
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 2-hydroxy-3-methyl-5-(hydroxymethyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-methyl-5-(hydroxymethyl)pyridine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.
Medicine: It is utilized in the design and synthesis of new drug candidates, especially those targeting central nervous system disorders.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromo-5-(hydroxymethyl)pyridine: Lacks the methyl group at the third position.
3-Methyl-5-(hydroxymethyl)pyridine: Lacks the bromine atom at the second position.
2-Bromo-3-methylpyridine: Lacks the hydroxymethyl group at the fifth position.
Uniqueness: 2-Bromo-3-methyl-5-(hydroxymethyl)pyridine is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyridine ring, which allows for diverse chemical reactivity and applications compared to its similar counterparts.
This compound's versatility and reactivity make it a valuable tool in both research and industrial applications. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of complex molecules highlight its importance in the field of chemistry.
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Properties
IUPAC Name |
(6-bromo-5-methylpyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQSVIQMKNEXHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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